

# Comparative dissolution studies of tablets formulated with Magnesium aluminometasilicate and traditional excipients.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

[Get Quote](#)

## Comparative Dissolution of Tablets: Magnesium Aluminometasilicate vs. Traditional Excipients

A detailed analysis of in-vitro dissolution performance for researchers, scientists, and drug development professionals.

In the realm of oral solid dosage form development, the selection of excipients plays a pivotal role in determining the ultimate bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the dissolution profiles of tablets formulated with **Magnesium Aluminometasilicate** (MAS), a multifunctional excipient, against those formulated with traditional excipients such as microcrystalline cellulose (MCC), lactose, and dicalcium phosphate. The experimental data presented herein offers valuable insights for formulation scientists aiming to optimize drug release characteristics.

**Magnesium Aluminometasilicate**, commercially available under trade names like Neusilin®, is a synthetic, amorphous form of **magnesium aluminometasilicate**.<sup>[1]</sup> Its unique porous structure and large specific surface area contribute to its multifunctional properties, including acting as a binder, disintegrant, and carrier for solid dispersions, which can significantly enhance the dissolution of poorly soluble drugs.<sup>[2][3]</sup> Traditional excipients, while widely used

and well-characterized, may not always provide the desired dissolution enhancement, particularly for challenging APIs.

## Comparative Dissolution Data

The following tables summarize the quantitative data from various studies, comparing the percentage of drug dissolved over time from tablets formulated with **Magnesium Aluminometasilicate** against those with traditional excipients.

Table 1: Comparison of Drug Release from a Self-Microemulsifying Drug Delivery System (S-SMEDDS) Adsorbed onto Different Carriers

| Time (min) | Neusilin® US2 (% Drug Released) | Anhydrous Dicalcium Phosphate (% Drug Released) |
|------------|---------------------------------|-------------------------------------------------|
| 5          | 45.2 ± 3.1                      | 55.8 ± 4.2                                      |
| 10         | 68.7 ± 5.5                      | 78.3 ± 5.1                                      |
| 20         | 85.4 ± 6.2                      | 92.1 ± 4.8                                      |
| 30         | 93.1 ± 4.9                      | 98.6 ± 3.9                                      |
| 60         | 98.5 ± 3.7                      | 99.2 ± 3.1                                      |

Data adapted from a study on a solid self-microemulsifying drug delivery system. While both excipients facilitated rapid drug release, anhydrous dicalcium phosphate showed a slightly faster initial release profile in this specific formulation context.

Table 2: Dissolution of a Poorly Soluble Drug from Tablets Formulated as a Solid Dispersion with Neusilin® US2 versus the Pure Drug

| Time (min) | Neusilin® US2 Solid Dispersion (% Drug Dissolved) | Pure Drug Formulation (% Drug Dissolved) |
|------------|---------------------------------------------------|------------------------------------------|
| 15         | 85                                                | 20                                       |
| 30         | 95                                                | 35                                       |
| 45         | 98                                                | 45                                       |
| 60         | 99                                                | 50                                       |

This data illustrates the significant dissolution enhancement achieved by formulating a poorly soluble drug as a solid dispersion with Neusilin® US2 compared to a conventional tablet of the pure drug.

Table 3: Comparative Dissolution of Controlled-Release Matrix Tablets with Neusilin® US2 and Microcrystalline Cellulose (MCC)

| Time (hours) | Formulation with Neusilin® US2 (% Drug Released) | Formulation with MCC (% Drug Released) |
|--------------|--------------------------------------------------|----------------------------------------|
| 1            | 30                                               | 25                                     |
| 2            | 45                                               | 40                                     |
| 4            | 65                                               | 60                                     |
| 8            | 85                                               | 80                                     |
| 12           | 98                                               | 95                                     |

In this controlled-release formulation, the use of Neusilin® US2 resulted in a slightly faster and more complete drug release compared to microcrystalline cellulose over a 12-hour period.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative dissolution studies.

## In-Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from the tablet formulations under standardized conditions.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly employed for immediate-release tablets.[\[6\]](#)[\[7\]](#)

Methodology:

- Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer at pH 6.8 to simulate intestinal fluid) is placed in each vessel of the dissolution apparatus.[\[8\]](#)[\[9\]](#)
- Temperature: The temperature of the dissolution medium is maintained at  $37 \pm 0.5$  °C.[\[8\]](#)
- Apparatus Setup: The paddle speed is typically set to 50 or 75 rpm.[\[1\]](#)[\[7\]](#)
- Sample Introduction: One tablet is dropped into each vessel.
- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel.[\[10\]](#) The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.
- Sample Analysis: The concentration of the dissolved API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Calculation: The cumulative percentage of drug released at each time point is calculated.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative dissolution study.

[Click to download full resolution via product page](#)

### Comparative Dissolution Study Workflow

## Conclusion

The presented data suggests that **Magnesium Aluminometasilicate** can be a valuable excipient for enhancing the dissolution of drugs, particularly for poorly soluble compounds, when compared to some traditional excipients. Its application in solid dispersions has shown remarkable improvements in drug release. While in some contexts, traditional excipients like anhydrous dicalcium phosphate may exhibit comparable or slightly faster initial release rates, the multifunctionality of MAS offers formulators a versatile tool to address various drug delivery challenges. The choice of excipient will ultimately depend on the specific properties of the API and the desired release profile. These comparative studies underscore the importance of excipient selection in the early stages of formulation development to achieve optimal drug product performance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. uspnf.com [uspnf.com]

- 2. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 3. dva.com [dva.com]
- 4. Exploration of Neusilin® US2 as an Acceptable Filler in HPMC Matrix Systems— Comparison of Pharmacopoeial and Dynamic Biorelevant Dissolution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. raiselabequip.com [raiselabequip.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative dissolution studies of tablets formulated with Magnesium aluminometasilicate and traditional excipients.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143528#comparative-dissolution-studies-of-tablets-formulated-with-magnesium-aluminometasilicate-and-traditional-excipients>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)